1-(4,5-Dimethyl-thiazol-2-yl)-ethanol
Overview
Description
1-(4,5-Dimethyl-thiazol-2-yl)-ethanol is an organic compound characterized by the presence of a thiazole ring substituted with two methyl groups and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4,5-Dimethyl-thiazol-2-yl)-ethanol can be synthesized through several methods. One common approach involves the reaction of 4,5-dimethylthiazole with ethylene oxide under controlled conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the ethanol derivative.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to continuous stirring and heating to ensure complete conversion. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-Dimethyl-thiazol-2-yl)-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding thiazole derivative with a reduced ethanol group using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the methyl groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 1-(4,5-Dimethyl-thiazol-2-yl)acetaldehyde or 1-(4,5-Dimethyl-thiazol-2-yl)acetic acid.
Reduction: 1-(4,5-Dimethyl-thiazol-2-yl)methanol.
Substitution: Various halogenated thiazole derivatives.
Scientific Research Applications
1-(4,5-Dimethyl-thiazol-2-yl)-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethyl-thiazol-2-yl)-ethanol involves its interaction with cellular components. In biological assays, the compound is reduced by mitochondrial reductases in living cells, leading to the formation of a colored formazan product. This reduction process is indicative of cell viability and metabolic activity .
Comparison with Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): A tetrazolium salt used in cell viability assays.
1-(4,5-Dimethylthiazol-2-yl)-3,5-diphenylformazan: The reduced form of MTT, used as an indicator of cell viability.
Uniqueness: 1-(4,5-Dimethyl-thiazol-2-yl)-ethanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile reagent in scientific research. Its role in cell viability assays highlights its importance in biological studies, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-4-6(3)10-7(8-4)5(2)9/h5,9H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEFPWNWTUMMKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7531-72-8 | |
Record name | 1-(4,5-dimethyl-1,3-thiazol-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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